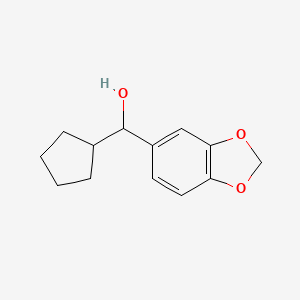

(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol” is a chemical compound with the molecular formula C13H16O3 . It contains a total of 34 bonds, including 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, and 1 hydroxyl .

Molecular Structure Analysis

The molecular structure of “(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol” includes a benzodioxol group attached to a cyclopentyl group via a methanol linkage . The compound contains a total of 34 bonds, including 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, and 1 hydroxyl .Scientific Research Applications

Anti-Inflammatory Activity

The compound’s structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory effects. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin biosynthesis. Further studies could evaluate its COX inhibition activity and compare it to existing NSAIDs .

Cytotoxicity Against Cancer Cells

Preliminary investigations have shown that this compound exhibits cytotoxicity against cervical carcinoma cells (HeLa). Researchers have evaluated its potency and selectivity against COX1 and COX2. Compound 3b demonstrated activity against both enzymes, with a selectivity ratio better than Ketoprofen. Additionally, compound 3e displayed remarkable cytotoxicity, making it a potential candidate for further anticancer studies .

Antioxidant Activity

Compounds containing a 1,3-benzodioxole moiety have been associated with antioxidant properties. Further studies could assess its ability to scavenge free radicals and protect against oxidative stress .

Mechanism of Action

Target of Action

Similar compounds have been found to be potent against the cox2 enzyme . The COX2 enzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs.

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its target enzyme to inhibit its activity, thereby exerting its effects .

Biochemical Pathways

If it indeed targets the cox2 enzyme like its similar compounds, it would affect the prostaglandin synthesis pathway, leading to reduced inflammation and pain .

Result of Action

If it acts similarly to related compounds, it could potentially reduce inflammation and pain by inhibiting the cox2 enzyme and subsequently reducing prostaglandin synthesis .

properties

IUPAC Name |

1,3-benzodioxol-5-yl(cyclopentyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(9-3-1-2-4-9)10-5-6-11-12(7-10)16-8-15-11/h5-7,9,13-14H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEXNQXGJDCZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2711526.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/no-structure.png)

![(6-Propan-2-yloxypyridin-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711542.png)